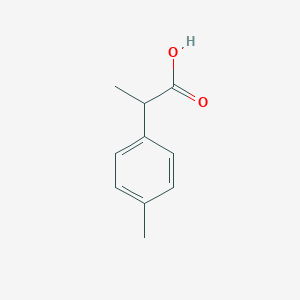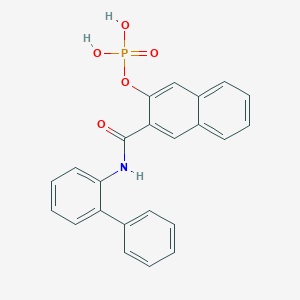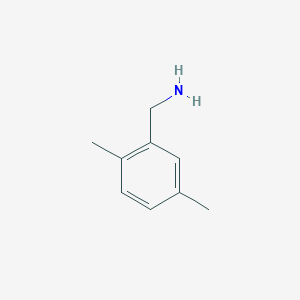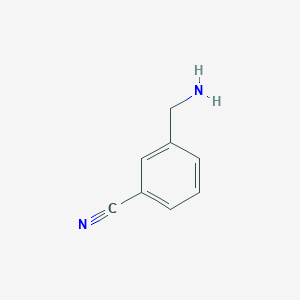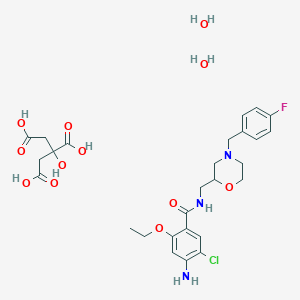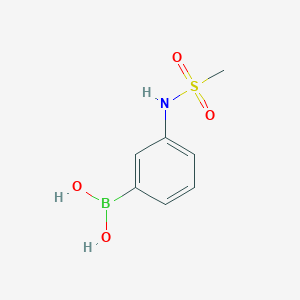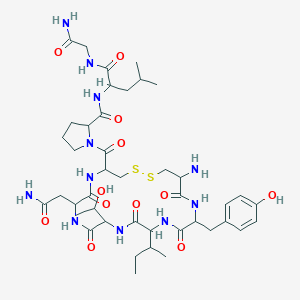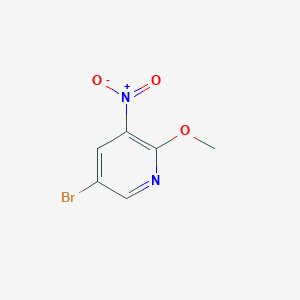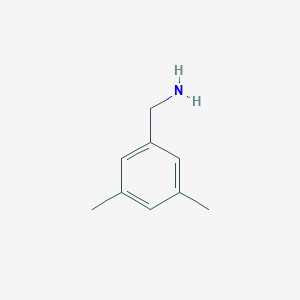
Tetradecanal
Übersicht
Beschreibung
Tetradecanal, also known as C14H30O, is a saturated hydrocarbon with a linear chain of 14 carbon atoms. It is an aliphatic aldehyde that is widely used in the synthesis of many compounds and materials, such as fragrances, pharmaceuticals, and other chemicals. This compound is a highly versatile molecule due to its wide range of properties and applications.
Wissenschaftliche Forschungsanwendungen
1. Environmental Health Research
Tetradecanal has been implicated in environmental health studies, such as the Airwave Health Monitoring Study, which investigates the health risks associated with the use of TETRA, a digital communication system. This study broadens to explore the general health of the workforce, including the potential impacts of environmental factors like this compound (Elliott et al., 2014).
2. Tissue Engineering and Regenerative Medicine
In the field of tissue engineering and regenerative medicine, the understanding of various biomaterials, possibly including compounds like this compound, is crucial. These materials must mimic complex interactions between cells and their environment for effective tissue regeneration (Furth et al., 2007).
3. Marine Biochemical Cycles
Studies like GEOTRACES focus on marine biochemical cycles of trace elements and their isotopes (TEIs). Understanding the role and impact of various compounds, including this compound, in these cycles is essential for comprehensive ecological and environmental research (Anderson et al., 2014).
4. Chemical Ecology and Entomology
Research in entomology reveals that this compound can play a role as a repellent in the animal kingdom, such as being used by certain ant species during nest usurpation. This suggests its potential as a bio-repellent or in ecological control methods (Ruano et al., 2005).
5. Thermoelectric Materials
In the development of high-efficiency thermoelectric materials, understanding the role of various compounds, including this compound, is important for applications in power generation and solid-state refrigeration devices (Tritt & Subramanian, 2006).
6. Traditional Ecological Knowledge Integration
Incorporating traditional ecological knowledge in scientific research, including the study of various natural compounds such as this compound, can enhance our understanding of environmental and biological processes (Huntington, 2000).
7. Organic Chemistry and Drug Development
This compound has been used in the stereoselective synthesis of bioactive natural compounds, showing its importance in medicinal chemistry and drug development processes (Das et al., 2010).
8. Microfluidic Systems in Biomedical Applications
In biomedical applications, such as microfluidic systems, this compound can play a role in facilitating the diffusion-free handling of liquids, highlighting its utility in medical technology and research (Rapp et al., 2009).
9. Catalysis and Chemical Engineering
This compound is a subject of interest in the field of catalysis, particularly in the conversion processes of various organic compounds, which is vital in chemical engineering and industrial applications (Pozan et al., 2007).
10. Pharmaceutical Materials Science
In pharmaceutical materials science, the study of various substances, including this compound, is integral to the development of new drug products and understanding the interplay of structure, properties, and performance (Sun, 2009).
Wirkmechanismus
Target of Action
Tetradecanal primarily targets the luciferase enzyme in bioluminescent bacteria of the Vibrio genus . This enzyme is responsible for the light emission process in these bacteria.
Mode of Action
This compound interacts with the luciferase enzyme, serving as one of the two substrates in the light emission system of Vibrio fischeri . The interaction of this compound with luciferase triggers a biochemical reaction that results in light emission .
Biochemical Pathways
The primary biochemical pathway involving this compound is the luciferase-catalyzed reaction in bioluminescent bacteria . In this pathway, this compound and reduced flavin mononucleotide (FMNH2) are oxidized by luciferase, resulting in the emission of light .
Result of Action
The interaction of this compound with the luciferase enzyme results in the production of light, a unique characteristic of bioluminescent bacteria . This light emission is a direct result of the biochemical reaction involving this compound.
Biochemische Analyse
Biochemical Properties
Tetradecanal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it stimulates bioluminescence in certain bacterial cultures . It is suggested that the suppression of luminescence in these cultures is due to a deficiency in the synthesis of intracellular aldehyde, which this compound can compensate for .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to stimulate bioluminescence in Photobacterium phosphoreum, a type of bioluminescent bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the oxidation stages of FMNH2, a key component in bacterial bioluminescence . This suggests that this compound may play a role in the regulation of this biochemical pathway.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been found to be significantly more attractive than other attractants in field experiments, yielding a high response rate over a period of 7 days .
Eigenschaften
IUPAC Name |
tetradecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUFTBALEZWWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021665 | |
| Record name | Myristyl aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellow liquid/fatty, orris-like odour | |
| Record name | Tetradecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Myristaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166.00 °C. @ 24.00 mm Hg | |
| Record name | Tetradecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble inmost organic solvents; Insoluble in water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |
| Record name | Myristaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.825-0.830 | |
| Record name | Myristaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
124-25-4 | |
| Record name | Tetradecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRADECANAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AJ2LT15N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetradecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 °C | |
| Record name | Tetradecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tetradecanal and what is it primarily known for?
A1: this compound (also known as Myristaldehyde) is a 14-carbon saturated fatty aldehyde. It is commonly found in nature, notably as a key component of the bacterial luminescence system and as a minor component in the sex pheromone blend of certain insect species like the spruce budworm (Choristoneura fumiferana). [, , , ]
Q2: How does this compound contribute to bacterial luminescence?
A2: this compound acts as a substrate for bacterial luciferase, the enzyme responsible for light emission in bioluminescent bacteria. The luciferase catalyzes the oxidation of reduced flavin mononucleotide (FMNH2) and this compound in the presence of oxygen, leading to the emission of light. [, , ]
Q3: Can you elaborate on the role of this compound in the spruce budworm's chemical communication system?
A3: Research has shown that this compound acts as a secondary component in the spruce budworm's sex pheromone blend. While not as potent as the primary components (E/Z-11-tetradecenal), its presence in the blend significantly increases the number of males initiating upwind flight and successfully locating females. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H28O. Its molecular weight is 212.37 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A6: While the provided research papers do not go into extensive spectroscopic details, they mention the use of techniques like gas chromatography-mass spectrometry (GC-MS) for identification and quantification. [, ] Additionally, studies on bacterial luminescence utilize fluorescence spectroscopy to analyze the spectral properties of the light emitted during the reaction involving this compound. [, ]
Q6: Are there any specific applications for this compound?
A8: Beyond its biological roles, this compound finds applications in the fragrance industry. It is used to impart a waxy, citrus-like, and aldehydic aroma to perfumes and cosmetics. [] It can also be used as a starting material for the synthesis of other valuable chemicals, as demonstrated by its use in the synthesis of 3-hydroxybenzaldehyde. []
Q7: Are there any known analytical methods for the detection and quantification of this compound?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are commonly employed techniques for the identification and quantification of this compound in various matrices, including plant extracts, insect pheromone glands, and bacterial cultures. [, , ]
Q8: Have any computational studies been conducted on this compound?
A11: While the provided papers don't detail specific computational studies on this compound, they highlight the use of molecular modeling techniques in understanding the structure-activity relationship (SAR) of related compounds, such as fluorinated ceramide analogs. [] Such studies could potentially be extended to investigate this compound's interactions with enzymes like luciferase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

